3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride

Preformulation Salt screening Solubility enhancement

3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride (CAS 2866353-12-8), also designated 3′-Methyl-1,3′-bipyrrolidine dihydrochloride, is a geminally disubstituted pyrrolidine featuring a quaternary carbon at the 3-position bearing both a methyl group and a pyrrolidin-1-yl substituent. The compound is supplied as a dihydrochloride salt (molecular formula C₉H₂₀Cl₂N₂, average mass 227.17 g/mol) to enhance aqueous solubility and solid-state stability.

Molecular Formula C9H20Cl2N2
Molecular Weight 227.17 g/mol
Cat. No. B13466616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride
Molecular FormulaC9H20Cl2N2
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESCC1(CCNC1)N2CCCC2.Cl.Cl
InChIInChI=1S/C9H18N2.2ClH/c1-9(4-5-10-8-9)11-6-2-3-7-11;;/h10H,2-8H2,1H3;2*1H
InChIKeyGSGHPAHJGRKSSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride: Procurement-Relevant Chemical Profile and Structural Baseline


3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride (CAS 2866353-12-8), also designated 3′-Methyl-1,3′-bipyrrolidine dihydrochloride, is a geminally disubstituted pyrrolidine featuring a quaternary carbon at the 3-position bearing both a methyl group and a pyrrolidin-1-yl substituent . The compound is supplied as a dihydrochloride salt (molecular formula C₉H₂₀Cl₂N₂, average mass 227.17 g/mol) to enhance aqueous solubility and solid-state stability . As a nitrogen-rich, chiral building block (one stereogenic center), it belongs to the bipyrrolidine class commonly employed in the synthesis of bioactive molecules, chiral ligands, and organocatalysts .

Why 3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride Cannot Be Replaced by Generic 1,3′-Bipyrrolidine Analogs


The geminal dimethyl-like substitution pattern at the 3-position of the pyrrolidine ring fundamentally alters the conformational landscape and steric environment relative to unsubstituted 1,3′-bipyrrolidine or singly substituted analogs. Replacing the methyl group with hydrogen removes the quaternary center and eliminates the compound's intrinsic chirality, which is critical for applications requiring enantiomerically pure building blocks or chiral induction in asymmetric catalysis . Furthermore, the dihydrochloride salt form directly impacts handling, solubility, and hygroscopicity compared to the free base; substitution with a different salt or the free base would alter dissolution rates and the protonation state of the two basic nitrogen atoms, which can affect reactivity in subsequent synthetic steps [1].

Quantitative Differentiation Evidence for 3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride Selection


Aqueous Solubility Enhancement of the Dihydrochloride Salt Form vs. Predicted Free Base

The 3-methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride salt is reported to be highly soluble in water due to its ionic nature, whereas the free base is expected to exhibit limited aqueous solubility consistent with lipophilic pyrrolidine cores. While a direct experimental head-to-head solubility measurement for this specific compound is not publicly available, the dihydrochloride salt form is a deliberate choice to overcome the low intrinsic solubility of the free base, a strategy documented across bipyrrolidine scaffolds [1]. This class-level inference is supported by the known solubility profile of structurally related 1,3′-bipyrrolidine dihydrochloride salts, which demonstrate markedly higher dissolution rates than their corresponding free bases [2].

Preformulation Salt screening Solubility enhancement

Chiral Center Integrity for Asymmetric Synthesis Applications

The 3-methyl substitution on the bipyrrolidine scaffold creates a quaternary stereocenter that is absent in the des-methyl analog 1,3′-bipyrrolidine. This stereocenter is essential for the compound's utility as a chiral precursor or ligand; the racemic nature of the commercially supplied dihydrochloride allows resolution into enantiopure forms for asymmetric induction. Structural data from ChemSpider confirms one defined stereocentre in the dihydrochloride, a feature that directly differentiates it from the achiral 1,3′-bipyrrolidine scaffold . In contrast, 3-methylpyrrolidine (single ring) lacks the bipyrrolidine architecture required for bidentate coordination in metal catalysis .

Asymmetric synthesis Chiral building block Enantioselective catalysis

Differential Basicity and Reactivity Due to the Dihydrochloride Salt Form

The compound is supplied as a dihydrochloride salt, meaning both nitrogen atoms are fully protonated. This contrasts with the monohydrochloride or free base forms sometimes encountered for related pyrrolidines. The exact 2:1 HCl stoichiometry ensures a consistent, defined protonation state that directly impacts nucleophilicity in amide coupling or reductive amination reactions. Vendor specifications confirm the dihydrochloride stoichiometry (C₉H₂₀Cl₂N₂, molecular weight 227.17 g/mol) . For comparison, (3R)-3-methylpyrrolidine hydrochloride (CAS 235093-98-8) is a monohydrochloride (C₅H₁₂ClN, MW 121.61 g/mol), which would provide only one protonated nitrogen and different handling characteristics .

Salt stoichiometry Reactivity Protonation state

Absence of Direct Biological Potency Data Does Not Negate Utility as a Privileged Scaffold

A search of primary literature and patent databases as of May 2026 did not retrieve direct IC₅₀, Kd, or pharmacokinetic data for 3-methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride as a standalone entity. However, the 1,3′-bipyrrolidine core is a recognized privileged scaffold in medicinal chemistry, appearing in histamine H3 receptor antagonists and JAK inhibitors with nanomolar potency [1]. The methyl substitution on the 3′-position of the bipyrrolidine has been utilized in patent examples (e.g., US8796278B2) to modulate lipophilicity and metabolic stability of lead compounds, indicating that the methyl group is a deliberate structural feature to tune drug-like properties [2]. This differentiates the compound from the unsubstituted bipyrrolidine scaffold, which lacks this tunability.

Privileged scaffold Medicinal chemistry Fragment-based drug discovery

Optimal Application Scenarios for Procuring 3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride


Asymmetric Synthesis of Chiral Ligands or Organocatalysts

The compound's quaternary stereocenter makes it a direct precursor for enantiomerically pure chiral ligands used in metal-catalyzed asymmetric reactions . Resolution of the racemic dihydrochloride followed by functionalization of the secondary amine yields bidentate ligands that cannot be accessed from achiral 1,3′-bipyrrolidine .

Salt-Form Enabled Direct Use in Aqueous-Phase Biological Assays

As a highly water-soluble dihydrochloride salt, this compound can be directly dissolved in aqueous buffers for biochemical or cell-based screening without organic co-solvents, an advantage over the free base form of structurally similar compounds [1].

Medicinal Chemistry SAR Exploration of 3′-Methyl-Bipyrrolidine Containing Leads

For projects following up on patent series (e.g., US8796278B2) where a 3′-methyl bipyrrolidine motif appears, this building block is essential to synthesize analogs for exploring the role of the methyl group in target binding, selectivity, or metabolic stability [2].

Development of Dual-Basic Amine Scaffolds for Receptor Pharmacophore Models

The two differentially substituted nitrogen atoms (one in a pyrrolidine ring, one exocyclic pyrrolidine) provide a defined spatial orientation of positive charges at physiological pH when delivered as the dihydrochloride, useful for constructing pharmacophore models of G-protein coupled receptors or ion channels .

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